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Compound of Interest

Compound Name: tetrahydrofuran-2-carbaldehyde

Cat. No.: B1329454 Get Quote

An In-depth Review of the Synthesis, Properties, and Applications of a Key Chiral Building

Block

(2R)-oxolane-2-carbaldehyde, also commonly known as (2R)-tetrahydrofuran-2-
carbaldehyde, is a chiral heterocyclic aldehyde of significant interest in the fields of organic

synthesis and medicinal chemistry. Its rigid, chiral tetrahydrofuran scaffold combined with the

reactive aldehyde functionality makes it a valuable precursor for the asymmetric synthesis of a

wide range of complex molecules, including natural products and active pharmaceutical

ingredients (APIs). This technical guide provides a detailed overview of its molecular structure,

physicochemical properties, synthesis, and applications in drug development.

Molecular Structure and Identification
(2R)-oxolane-2-carbaldehyde is a five-membered heterocyclic compound containing an oxygen

atom, with a carbaldehyde group attached to the stereogenic center at position 2 in the (R)-

configuration.

Table 1: Compound Identification
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Identifier Value

IUPAC Name (2R)-oxolane-2-carbaldehyde[1]

Synonyms
(2R)-tetrahydrofuran-2-carbaldehyde, (R)-

tetrahydrofuran-2-carbaldehyde

CAS Number 22170-11-2[2]

Molecular Formula C₅H₈O₂[2]

Molecular Weight 100.12 g/mol [2]

InChI Key BBNYLDSWVXSNOQ-RXMQYKEDSA-N[1]

Canonical SMILES C1C--INVALID-LINK--C=O[1]

Physicochemical and Spectroscopic Properties
The physicochemical properties of (2R)-oxolane-2-carbaldehyde are crucial for its handling,

reaction optimization, and purification. While experimentally determined data is not widely

published, predicted values and characteristic spectroscopic features provide essential

information for its characterization.

Table 2: Physicochemical Properties

Property Value Notes

Appearance Colorless to pale yellow liquid -

Boiling Point 161.8 °C (Predicted) -

Density 1.159 g/cm³ (Predicted) -

Optical Rotation [α]D
Data not available in searched

literature

The (R)-configuration indicates

it is optically active. The

specific rotation is a critical

parameter for confirming

enantiomeric purity.

Spectroscopic Characterization:
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The structural elucidation of (2R)-oxolane-2-carbaldehyde relies on standard spectroscopic

techniques. Although a complete, published spectral dataset for this specific enantiomer is not

readily available, the expected characteristic signals can be inferred from the analysis of similar

structures.

Table 3: Predicted Spectroscopic Data

Technique Expected Peaks / Signals

¹H NMR

Aldehydic proton (CHO) singlet around δ 9.6-9.8

ppm. Proton on the chiral center (H-2) multiplet

around δ 4.2-4.4 ppm. Protons of the

tetrahydrofuran ring (H-3, H-4, H-5) multiplets

between δ 1.8-2.2 ppm and δ 3.8-4.1 ppm.

¹³C NMR

Carbonyl carbon (C=O) signal in the range of δ

200-205 ppm. Carbon of the chiral center (C-2)

signal around δ 78-82 ppm. Carbons of the

tetrahydrofuran ring (C-3, C-4, C-5) signals

between δ 25-35 ppm and δ 67-72 ppm.

IR (Infrared) Spectroscopy

Strong C=O stretching vibration for the aldehyde

at approximately 1720-1740 cm⁻¹. C-H

stretching of the aldehyde group around 2720

cm⁻¹ and 2820 cm⁻¹. Strong C-O-C stretching

of the ether in the fingerprint region (1050-1150

cm⁻¹).

Mass Spectrometry (MS)

Molecular ion peak (M⁺) at m/z = 100.

Fragmentation pattern would likely show loss of

the formyl group (CHO, 29 amu) resulting in a

fragment at m/z = 71.

Synthesis
The most common and direct method for the preparation of (2R)-oxolane-2-carbaldehyde is the

oxidation of the corresponding primary alcohol, (2R)-tetrahydrofuran-2-methanol.[2] This

transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
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The Swern and Dess-Martin periodinane (DMP) oxidations are particularly well-suited for this

purpose due to their high selectivity and tolerance for various functional groups.[3][4]

Experimental Protocol: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low

temperatures, followed by the addition of a hindered base such as triethylamine.[5]

Workflow for Swern Oxidation:

Activation

Oxidation

Elimination
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Intermediate(2R)-tetrahydrofuran-2-methanol

Sulfur YlideTriethylamine (2R)-oxolane-2-carbaldehyde

Click to download full resolution via product page

Caption: Workflow for the Swern Oxidation of (2R)-tetrahydrofuran-2-methanol.

Detailed Protocol:
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Preparation: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane

(DCM) is cooled to -78 °C under an inert atmosphere.

Activation: A solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM is added

dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 15-30 minutes.

Alcohol Addition: A solution of (2R)-tetrahydrofuran-2-methanol (1.0 equivalent) in anhydrous

DCM is added dropwise to the reaction mixture, which is then stirred for an additional 30-45

minutes at -78 °C.

Elimination: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is

allowed to warm to room temperature.

Work-up and Purification: The reaction is quenched with water, and the organic layer is

separated. The aqueous layer is extracted with DCM. The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Dess-Martin Periodinane (DMP)
Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantages

of mild reaction conditions and a simple work-up.[3]

Workflow for Dess-Martin Oxidation:
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Caption: Workflow for the Dess-Martin Oxidation of (2R)-tetrahydrofuran-2-methanol.
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Detailed Protocol:

Reaction Setup: To a solution of (2R)-tetrahydrofuran-2-methanol (1.0 equivalent) in

anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2-1.5 equivalents)

in one portion at room temperature under an inert atmosphere. For acid-sensitive substrates,

sodium bicarbonate can be added as a buffer.

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by

thin-layer chromatography (TLC) for the disappearance of the starting material (typically 2-4

hours).

Work-up: The reaction mixture is diluted with diethyl ether and quenched by the addition of a

saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is

stirred vigorously until the layers become clear.

Extraction and Purification: The layers are separated, and the aqueous layer is extracted

with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate, and concentrated under reduced pressure. The crude product is purified

by column chromatography on silica gel.

Applications in Drug Development
The inherent chirality and bifunctional nature of (2R)-oxolane-2-carbaldehyde make it a

valuable chiral building block in the synthesis of complex, biologically active molecules. The

tetrahydrofuran motif is a common structural feature in numerous natural products with a wide

range of biological activities, including antibiotic, antiviral, and anticancer properties.[2]

The aldehyde group serves as a versatile handle for a variety of chemical transformations,

such as:

Nucleophilic additions: Grignard reactions and organolithium additions to form secondary

alcohols with controlled stereochemistry.

Wittig-type reactions: To introduce carbon-carbon double bonds for chain elongation.

Reductive amination: To synthesize chiral amines.
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Aldol and related condensation reactions: To form new carbon-carbon bonds and introduce

further stereocenters.[2]

The stereocenter at the C2 position of the tetrahydrofuran ring can effectively direct the

stereochemical outcome of these subsequent reactions, allowing for the diastereoselective

formation of new stereocenters.

While specific signaling pathways directly involving (2R)-oxolane-2-carbaldehyde are not

documented, its utility lies in the synthesis of molecules that target various biological pathways.

For example, chiral tetrahydrofuran derivatives are key components in the synthesis of certain

antiviral and anticancer agents. The ability to construct complex molecular architectures with

precise stereochemical control is paramount in modern drug discovery, and (2R)-oxolane-2-

carbaldehyde serves as a critical tool in this endeavor.

Logical Relationship of Application in Drug Discovery:
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Caption: Role of (2R)-oxolane-2-carbaldehyde in the drug discovery pipeline.

Conclusion
(2R)-oxolane-2-carbaldehyde is a fundamentally important chiral building block for the

synthesis of complex organic molecules. Its well-defined stereochemistry and the reactivity of

its aldehyde group provide a powerful platform for the construction of enantiomerically pure

compounds. The synthetic routes to this molecule are well-established, with mild and selective

oxidation methods being the preferred choice. For researchers and professionals in drug

development, a thorough understanding of the properties and reactivity of (2R)-oxolane-2-

carbaldehyde is essential for its effective application in the synthesis of novel therapeutic

agents. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of

new and innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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